![molecular formula C7H11NO2 B2585603 (R)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-56-3](/img/structure/B2585603.png)

(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azaspiro compounds are a class of organic compounds that contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . They are often used as building blocks in medicinal chemistry due to their structural complexity and diversity .

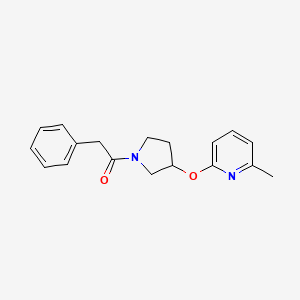

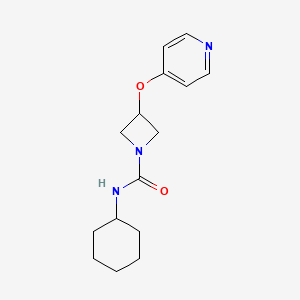

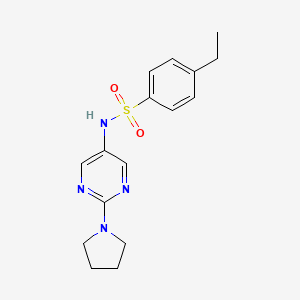

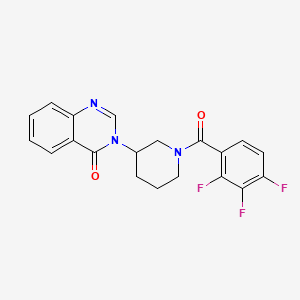

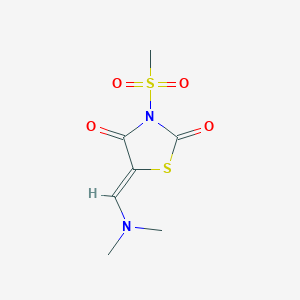

Molecular Structure Analysis

Azaspiro compounds, such as “®-5-Azaspiro[2.4]heptane-6-carboxylic acid”, typically have a three-dimensional structure due to the spirocyclic framework . This can influence their chemical properties and interactions with biological targets .

Chemical Reactions Analysis

The reactivity of azaspiro compounds can vary greatly depending on their specific structures and functional groups . They can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .

Physical And Chemical Properties Analysis

Azaspiro compounds can have a wide range of physical and chemical properties depending on their specific structures . For example, they can vary in terms of polarity, solubility, stability, and reactivity .

Scientific Research Applications

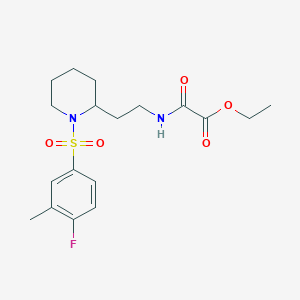

Chemistry and Drug Design Applications The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been successfully conducted. These novel amino acids are part of the sterically constrained amino acids family and are utilized in various fields such as chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

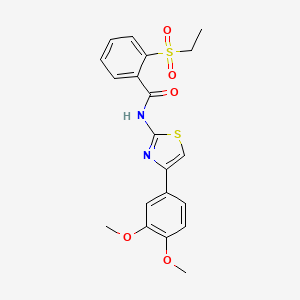

Chemical Transformations and Bond Cleavage Research on methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates has demonstrated that treatment with zinc in acetic acid leads to the cleavage of the N–O bond in the isoxazolidine ring. This results in the formation of 1,3-amino alcohols and subsequent cyclization under reaction conditions yields bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Enantioselective Synthesis The synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid highlights an enantioselective approach to 4-substituted proline scaffolds. The key reaction in this process is a one-pot double allylic alkylation of an imine analogue of glycine, showcasing its importance in the industrial synthesis of antiviral compounds like ledipasvir (López et al., 2020).

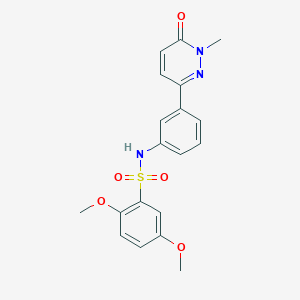

Biological Activity and Drug Discovery Novel compounds incorporating the 5-azaspiro[2.4]heptane structure have shown potent antibacterial activity against respiratory pathogens, including multi-drug resistant and quinolone-resistant strains. These findings indicate the potential of these compounds in treating respiratory tract infections (Odagiri et al., 2013).

Additionally, compounds based on (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as selective JAK1 inhibitors. These compounds show promising efficacy in CIA and AIA models, highlighting their potential in pharmaceutical applications (Chough et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The study of azaspiro compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research may focus on developing new synthetic methods for azaspiro compounds, studying their biological activities, and exploring their potential as therapeutic agents .

Properties

IUPAC Name |

(6R)-5-azaspiro[2.4]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOAMAASOUOLEG-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(NC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12C[C@@H](NC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid](/img/structure/B2585521.png)

![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2585531.png)

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2585536.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B2585537.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)

![4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2585543.png)